![molecular formula C21H12BrN5O2 B3218439 2-(4-bromophenyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one CAS No. 1189963-81-2](/img/structure/B3218439.png)
2-(4-bromophenyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one
Overview
Description
2-(4-bromophenyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a phthalazinone derivative that has a substituted pyridine and oxadiazole group attached to it.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is not fully understood. However, studies have shown that the compound exerts its anticancer activity by inducing apoptosis in cancer cells. The compound also inhibits the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. The anti-inflammatory activity of the compound is believed to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and arresting the cell cycle. The compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been shown to exhibit low toxicity in vitro, indicating its potential as a safe and effective therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(4-bromophenyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one in lab experiments is its potent anticancer activity. The compound has been shown to exhibit activity against various cancer cell lines, making it a promising candidate for further study as a potential anticancer agent. However, one of the limitations of using the compound in lab experiments is its low solubility in aqueous solutions. This can make it difficult to work with the compound in certain experimental conditions.
Future Directions
There are several future directions for the study of 2-(4-bromophenyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one. One direction is the further study of the compound's anticancer activity and its potential use as a therapeutic agent for various types of cancer. Another direction is the study of the compound's anti-inflammatory activity and its potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Scientific Research Applications
2-(4-bromophenyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one has shown potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. The compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also shown potential as an anti-inflammatory agent and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
2-(4-bromophenyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12BrN5O2/c22-13-8-10-14(11-9-13)27-21(28)16-6-2-1-5-15(16)18(25-27)20-24-19(26-29-20)17-7-3-4-12-23-17/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYNRMALBYPGCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)Br)C4=NC(=NO4)C5=CC=CC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12BrN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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